molecular formula C24H22IN5O2S B2819333 4-iodo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide CAS No. 946219-94-9

4-iodo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide

Numéro de catalogue: B2819333
Numéro CAS: 946219-94-9
Poids moléculaire: 571.44
Clé InChI: JKDBRIJKJWXLKD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the sulfonamide class, characterized by a benzene sulfonamide core modified with a pyrimidine-linked aromatic system. Key structural features include:

  • Pyrimidine moiety substituted with methyl and 4-methylphenylamino groups, contributing to π-π stacking and hydrogen bonding capabilities.
  • Sulfonamide bridge (-SO₂-NH-), a hallmark of enzyme inhibitors targeting dihydropteroate synthase (DHPS) in bacteria .

Sulfonamides are historically significant as antibacterial agents, though resistance mechanisms (e.g., altered DHPS) have reduced their efficacy. Structural modifications, such as the iodine atom and pyrimidine heterocycle in this compound, aim to bypass resistance and improve target binding .

Propriétés

IUPAC Name

4-iodo-N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22IN5O2S/c1-16-3-7-19(8-4-16)27-23-15-17(2)26-24(29-23)28-20-9-11-21(12-10-20)30-33(31,32)22-13-5-18(25)6-14-22/h3-15,30H,1-2H3,(H2,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDBRIJKJWXLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22IN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 4-iodo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Analyse Des Réactions Chimiques

4-iodo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Applications De Recherche Scientifique

4-iodo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide has several scientific research applications:

Mécanisme D'action

The mechanism of action of 4-iodo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide involves the inhibition of cyclin-dependent kinase 2 (CDK2). The compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of its substrates and thereby inhibiting cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related sulfonamides and pyrimidine derivatives:

Compound Name Key Substituents Molecular Weight Biological Activity Notes Evidence Source
4-iodo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide I, CH₃, 4-methylphenylamino ~565 g/mol* Potential antibacterial; iodine enhances halogen bonding Synthesized
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide OCH₃, N(CH₂CH₃)₂, CH₃ 441.5 g/mol Improved solubility due to methoxy group
4-amino-N-(pyrimidin-2-yl)benzene-1-sulfonamide NH₂ 265.3 g/mol Classic sulfonamide; broad-spectrum antibacterial
N-(4-Methoxyphenyl)benzenesulfonamide OCH₃ 277.3 g/mol Crystallographic studies confirm planar structure
4-Amino-N-{4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl}benzamide NH₂, CH₃ (benzamide core) 377.4 g/mol Non-sulfonamide; targets alternate pathways

*Calculated based on molecular formula.

Key Observations:
  • Iodine vs. Methoxy/Bromo Substituents : The iodine atom in the target compound increases molecular weight and polarizability compared to methoxy (OCH₃) or bromo (Br) groups in analogues (e.g., ). Halogen substituents like iodine may enhance target affinity via halogen bonding but reduce aqueous solubility .
  • Pyrimidine Modifications: The 4-methylphenylamino group on the pyrimidine ring differentiates the target compound from simpler methyl- or amino-substituted pyrimidines (e.g., ). This bulky substituent may improve selectivity for resistant bacterial strains .
  • Sulfonamide vs. Benzamide Core : Unlike the benzamide derivative (), the sulfonamide group enables DHPS inhibition, a mechanism critical for antibacterial activity .

Solubility and Crystallographic Data

  • Methoxy-Containing Analogues (e.g., ): The methoxy group enhances solubility in polar solvents due to its electron-donating nature. Crystal structures reveal planar sulfonamide cores, facilitating stacking interactions .
  • Iodo-Containing Target Compound: Predicted lower solubility compared to methoxy analogues due to iodine’s hydrophobicity.

Activité Biologique

The compound 4-iodo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide is a pyrimidine derivative with potential therapeutic applications due to its biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C19H20IN5O2S\text{C}_{19}\text{H}_{20}\text{I}\text{N}_{5}\text{O}_{2}\text{S}

It features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and anti-inflammatory contexts. The presence of iodine and methyl groups enhances its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in various signaling pathways. Notably, it has been identified as an inhibitor of Spleen Tyrosine Kinase (Syk) and Janus Kinase (JAK) pathways, which are crucial in mediating immune responses and inflammation.

Syk Inhibition

Syk plays a pivotal role in the signaling pathways of immune cells. By inhibiting Syk, the compound may reduce inflammatory responses associated with allergic diseases and autoimmune disorders. This mechanism is particularly relevant for conditions such as asthma and allergic rhinitis .

JAK Inhibition

The JAK family of kinases is involved in cytokine signaling. Inhibition of JAK1 and JAK3 can lead to decreased inflammation and modulation of immune responses, making this compound a candidate for treating inflammatory diseases .

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. The compound's structure suggests potential efficacy against various pathogens:

Pathogen Activity
Escherichia coliModerate to high activity
Staphylococcus aureusSignificant activity
Candida albicansNotable antifungal activity

Studies have shown that similar compounds with pyrimidine rings demonstrate strong antibacterial effects due to their ability to disrupt bacterial cell wall synthesis or function .

Anticancer Activity

Preliminary studies suggest that the compound may exhibit anticancer properties, particularly against certain tumor cell lines. The mechanism may involve the induction of apoptosis in cancer cells through inhibition of growth factor signaling pathways.

Case Studies

  • In vitro Studies on Syk Inhibition : A study demonstrated that compounds structurally similar to this compound effectively inhibited Syk activity in B-cell lines, leading to reduced proliferation and activation of these cells .
  • JAK Inhibitor Trials : Clinical trials involving JAK inhibitors have shown promise in treating rheumatoid arthritis and other autoimmune diseases. The compound's structural analogs have been tested for their ability to modulate cytokine release in human cell cultures, showing significant reductions in pro-inflammatory cytokines .

Q & A

Q. What synthetic strategies are recommended for optimizing the multi-step synthesis of this compound?

The compound’s complexity (pyrimidine core, sulfonamide linkage, and iodo-substituted benzene) requires sequential coupling reactions. Key steps include:

  • Suzuki-Miyaura Coupling : For attaching the 4-methylphenylamino group to the pyrimidine ring under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol) .
  • Sulfonylation : Reacting the intermediate amine with 4-iodobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bridge .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane and validate purity via HPLC (>95%) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify regioselectivity of substitutions (e.g., pyrimidine C-2 vs. C-4 positions) and sulfonamide formation .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns (e.g., iodine’s signature) .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity and detect unreacted intermediates .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to kinase domains (e.g., EGFR or VEGFR) by aligning the pyrimidine core with ATP-binding pockets. The iodine atom may enhance hydrophobic interactions .
  • QSAR Analysis : Correlate substituent effects (e.g., iodine’s electronegativity, methyl groups’ steric bulk) with inhibitory activity using datasets from analogous sulfonamide derivatives .

Q. What methodologies resolve contradictions in reported biological activity data?

  • Dose-Response Studies : Perform IC₅₀ assays across multiple cell lines (e.g., HeLa, MCF-7) to account for variability in target expression .
  • Metabolic Stability Testing : Use liver microsome assays to evaluate if iodine substitution improves resistance to cytochrome P450 oxidation compared to non-halogenated analogs .

Q. How do substituents influence the compound’s physicochemical and pharmacokinetic properties?

  • LogP Analysis : The iodine atom increases lipophilicity (measured via shake-flask method), potentially enhancing membrane permeability but reducing aqueous solubility .
  • Hydrogen Bonding : The sulfonamide group acts as a hydrogen bond acceptor, critical for target engagement, as shown in crystallographic studies of similar compounds .

Methodological Recommendations

  • Controlled Reaction Atmospheres : Use inert gas (N₂/Ar) during pyrimidine coupling to prevent oxidation of sensitive intermediates .
  • Cross-Validation : Combine NMR with X-ray crystallography (if single crystals are obtainable) to resolve ambiguities in stereochemistry .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.